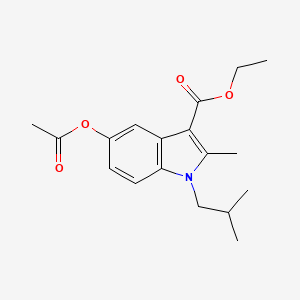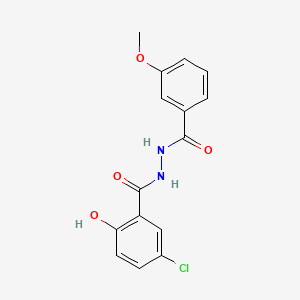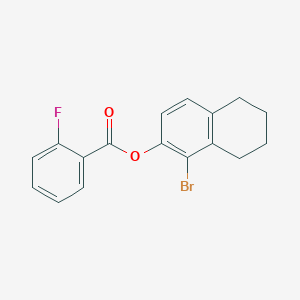![molecular formula C23H24N2O B5879999 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as PPE or Pyrene-Piperazine-Ethanol. This compound is a fluorescent derivative of piperazine and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study the interaction of proteins, nucleic acids, and other biomolecules. It has also been used to study the binding affinity of ligands to receptors and to monitor the localization of proteins in cells. Additionally, it has been used in drug discovery research to screen for potential drug candidates.
作用機序
The mechanism of action of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound has a hydrophobic pyrene moiety that can interact with hydrophobic regions of biomolecules, while the piperazine moiety can interact with polar regions. The fluorescence of the compound is due to the excitation of the pyrene moiety by UV light, which leads to the emission of light at a longer wavelength.
Biochemical and Physiological Effects:
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with cell viability or proliferation. However, it should be noted that the compound may interact with specific biomolecules and alter their function, which may have downstream effects on cellular processes.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol in lab experiments is its high sensitivity and specificity. The compound can be used to monitor the interaction of biomolecules in real-time, which can provide valuable insights into their function. Additionally, the compound is easy to use and can be added directly to samples without the need for complex preparation procedures.
One of the limitations of using 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is its limited solubility in aqueous solutions. The compound is highly hydrophobic and can form aggregates in aqueous solutions, which can affect its fluorescence properties. Additionally, the compound may interact with other molecules in the sample, which can lead to false-positive or false-negative results.
将来の方向性
There are several future directions for the use of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol in scientific research. One potential application is in the development of new drug candidates. The compound can be used to screen for potential drug candidates by monitoring their interaction with specific biomolecules. Additionally, the compound can be used to study the structure and function of proteins and nucleic acids, which can provide valuable insights into their role in cellular processes. Finally, the compound can be used to study the interaction of biomolecules in complex systems such as cells and tissues, which can provide a better understanding of their function in vivo.
Conclusion:
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is a unique compound that has gained significant attention in scientific research due to its fluorescent properties. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has a wide range of applications, including the study of protein-protein interactions, drug discovery, and the monitoring of cellular processes. While there are limitations to its use, the compound has significant potential for future research and development in the field of biomedical sciences.
合成法
The synthesis of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol involves the reaction of pyrene-1-carboxaldehyde with piperazine in the presence of ethanol. The reaction is carried out under reflux conditions for several hours, and the product is purified using column chromatography. The yield of the product is around 50-60%, and the purity is determined by HPLC.
特性
IUPAC Name |
2-[4-(pyren-1-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-15-14-24-10-12-25(13-11-24)16-20-7-6-19-5-4-17-2-1-3-18-8-9-21(20)23(19)22(17)18/h1-9,26H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYISKQZVAPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyren-1-ylmethyl)piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)





![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)